molecular formula C16H13BrN2O3 B3938599 3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B3938599
M. Wt: 361.19 g/mol
InChI Key: XHQRKVVLZHBKRP-UHFFFAOYSA-N
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Description

The compound 3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a brominated indole core with additional functional groups that confer unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 3-nitrobenzaldehyde.

    Step 1 Formation of the Indole Core: The indole core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

    Step 2 Reduction of Nitro Group: The nitro group on the benzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Step 3 Aldol Condensation: The amino-substituted benzaldehyde undergoes aldol condensation with the indole derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.

    Reduction: Reduction of the keto group can yield secondary alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

Biologically, derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 3-[2-(3-aminophenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of the bromine atom at the 5-position and the specific arrangement of functional groups make 3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one unique. This uniqueness can influence its reactivity and biological activity compared to similar compounds with different halogen substitutions.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-10-4-5-13-12(7-10)16(22,15(21)19-13)8-14(20)9-2-1-3-11(18)6-9/h1-7,22H,8,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQRKVVLZHBKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one

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